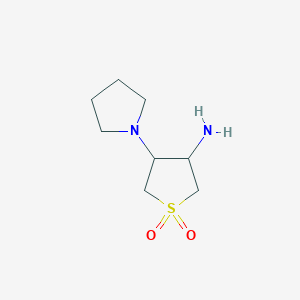

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione

Description

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound featuring a five-membered thiolane ring with a sulfone group (1,1-dione) at position 1. The sulfur atom in the ring is oxidized to a sulfone (S(=O)₂), and the molecule is substituted at positions 3 and 4 with an amino (-NH₂) group and a pyrrolidin-1-yl moiety, respectively . The compound is primarily used as a synthetic building block in medicinal chemistry.

Properties

IUPAC Name |

1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c9-7-5-13(11,12)6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIIGUJWJPRRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CS(=O)(=O)CC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiolane derivatives with different oxidation states.

Substitution: The amino and pyrrolidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiolane derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of thiolane compounds exhibit antiviral properties. Specifically, studies have shown that compounds similar to 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione can inhibit viral replication pathways, making them potential candidates for treating viral infections such as hepatitis C .

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory responses. Compounds containing thiolane structures have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that they could be developed into anti-inflammatory agents .

Cancer Research

In cancer research, compounds with similar structural features have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Thus, 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione could be explored further for its anticancer potential.

Case Studies

Several studies have documented the pharmacological effects of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated that thiolane derivatives can effectively reduce thrombus formation in animal models, suggesting a role in anticoagulant therapies. |

| Study B | Reported on the synthesis and evaluation of thiolane derivatives for their cytotoxic effects against various cancer cell lines. |

| Study C | Explored the anti-inflammatory properties of thiolane compounds, highlighting their potential use in treating chronic inflammatory diseases. |

Synthesis and Development

The synthesis of 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions that include the formation of the thiolane ring and subsequent functionalization to introduce the amino and pyrrolidinyl groups. The development process is crucial for optimizing the compound's pharmacokinetic properties and enhancing its therapeutic efficacy.

Mechanism of Action

The mechanism by which 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Note: The molecular formula for 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione (C₄H₆ClN₃) conflicts with its name, which implies sulfur and oxygen content. This discrepancy is unresolved in available sources . †Calculated based on the hydroxymethyl-substituted thiolane dione structure.

Key Observations:

In contrast, the (4-methoxyphenyl)amino group in the analog from adds aromaticity and lipophilicity, which may influence membrane permeability . The hydroxymethyl group in 2-(hydroxymethyl)-1lambda6-thiolane-1,1-dione increases hydrophilicity, favoring aqueous solubility compared to the pyrrolidine-containing compound .

Core Ring Differences: Thiazolidin-4-ones () replace the thiolane sulfone with a thiazolidinone ring (containing both sulfur and nitrogen). This structural difference alters electronic properties and ring puckering dynamics, which are critical for acetylcholinesterase inhibition .

Research Implications and Limitations

- Discrepancies in Data : The molecular formula inconsistency for the target compound (C₄H₆ClN₃ vs. expected C₇H₁₃N₃O₂S) highlights the need for verification from additional sources .

- Synthetic Utility : The compound’s listing in Enamine Ltd’s catalogue underscores its role as a versatile intermediate, though its biological activity remains unexplored .

- Comparative Insights : Analogs with aromatic or hydrophilic substituents offer divergent properties for structure-activity relationship (SAR) studies, guiding the design of sulfone-containing therapeutics.

Biological Activity

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione, also known by its CAS number 1181267-49-1, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione can be represented as follows:

The compound features a thiolane ring, which contributes to its unique properties. The presence of the amino and pyrrolidine groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane exhibit significant anticancer properties. For instance, derivatives targeting pyruvate dehydrogenase kinases (PDKs) have shown effectiveness against cancer cell metabolism, leading to increased apoptosis in cancer cells at low micromolar concentrations . This suggests a potential pathway through which 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane may exert similar effects.

The mechanisms by which 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane exerts its biological effects are not fully elucidated. However, based on related compounds:

- Inhibition of Enzymatic Pathways : Some derivatives have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Studies indicate that compounds affecting the PDK/PDH axis can lead to metabolic stress in cancer cells, triggering apoptotic pathways.

Study on PDK Inhibitors

A notable study focused on the synthesis and evaluation of 3-amino derivatives as PDK inhibitors revealed promising results. These compounds were tested in vitro and in vivo against models of pancreatic cancer, demonstrating significant efficacy compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione?

- Methodological Answer : Synthesis optimization requires careful selection of starting materials (e.g., pyrrolidine derivatives, thiolane precursors) and reaction conditions. For instance, reflux under inert atmospheres (e.g., nitrogen) and controlled temperatures (80–120°C) are critical to minimize side reactions . Catalysts such as palladium-based systems or acidic/basic conditions may enhance yield, while purification techniques like column chromatography or recrystallization (using acetic acid/water mixtures) improve purity . Reaction progress should be monitored via TLC or HPLC to ensure intermediate stability.

Q. Which purification methods are most effective for isolating high-purity 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione?

- Methodological Answer : Advanced purification techniques include:

- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate impurities .

- Recrystallization : Optimize solvent systems (e.g., ethanol-water or acetic acid-water mixtures) based on solubility profiles .

- Continuous Flow Reactors : For scalable production, these systems enhance reproducibility and reduce batch-to-batch variability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

- Crystal Growth : Use slow evaporation (e.g., from ethanol or DCM) to obtain diffraction-quality crystals.

- Data Collection : Set parameters to 295 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve disorder in the pyrrolidine ring using SHELXL refinement .

- Validation : Compare bond lengths (mean C–C = 0.003 Å) and R-factors (target < 0.05) to ensure accuracy .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Contradictions often arise from variations in:

- Synthetic Routes : Different reagents (e.g., oxidizing agents vs. reducing agents) yield isomers or byproducts that alter bioactivity .

- Purity Levels : Impurities >2% can skew assay results; validate purity via NMR, HPLC (>98%), and elemental analysis .

- Assay Conditions : Standardize enzyme inhibition assays (e.g., acetylcholinesterase) using buffer systems (pH 6.5 ammonium acetate/acetic acid) and controls .

Q. What advanced techniques validate the electronic and steric effects of the 1lambda6-thiolane moiety in reactivity studies?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Spectroscopic Analysis : Use UV-Vis (λmax shifts) and IR (S=O stretching at 1150–1250 cm⁻¹) to confirm sulfone group stability .

- Kinetic Studies : Monitor reaction rates under varying temperatures to assess steric hindrance from the pyrrolidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.